

High-resolution mass spectrometry for cytokinin identification

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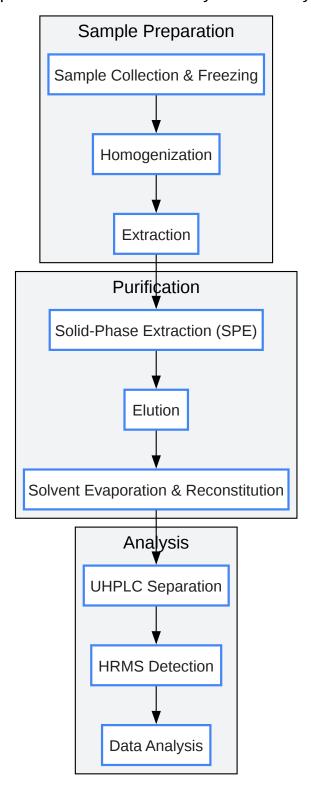
An advanced approach for the sensitive and precise identification and quantification of cytokinins, a class of phytohormones, is through the use of high-resolution mass spectrometry (HRMS). These signaling molecules are found in trace amounts in various biological matrices, making their detection challenging.[1] This application note provides a detailed protocol for the analysis of cytokinins using Ultra-High-Performance Liquid Chromatography coupled to High-Resolution Mass Spectrometry (UHPLC-HRMS).

Experimental Workflow

The overall workflow for cytokinin analysis involves several key stages, from sample preparation to data acquisition and analysis. The following diagram illustrates the typical experimental procedure.



Experimental Workflow for Cytokinin Analysis



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Caption: A generalized workflow for the analysis of cytokinins using UHPLC-HRMS.



Experimental Protocols Sample Preparation and Extraction

This protocol is adapted from previously published methods and is suitable for plant tissues.[2]

- Sample Collection and Storage: Immediately freeze collected plant material (1-5 mg fresh weight) in liquid nitrogen to quench metabolic activity.[3] Store samples at -80°C until extraction.
- Homogenization: Grind the frozen plant tissue into a fine powder in liquid nitrogen using a pre-chilled mortar and pestle or a mixer mill.
- Extraction:
 - To the frozen powder, add a pre-chilled extraction solvent. A modified Bieleski's solvent (methanol:water:formic acid at a ratio of 15:4:1) is highly effective.[4]
 - Add a mixture of deuterated cytokinin internal standards to the extraction solvent to allow for absolute quantification.
 - Incubate the mixture at -20°C for at least 12 hours.
 - Centrifuge the extract at high speed (e.g., 14,000 rpm) at 4°C for 30 minutes.
 - Collect the supernatant for the subsequent purification step.

Solid-Phase Extraction (SPE) Purification

Purification is crucial to remove interfering compounds from the complex plant matrix.[5] The use of a mixed-mode cation exchange cartridge (e.g., Oasis MCX) is recommended for cytokinin purification.[4]

- Column Conditioning: Condition the Oasis MCX SPE column with methanol followed by 1% acetic acid.
- Sample Loading: Dilute the supernatant from the extraction step with 1 M formic acid and load it onto the conditioned SPE column.[4]



- Washing:
 - Wash the column with 1% acetic acid to remove acidic and neutral interfering compounds.
 - Wash the column with methanol to remove any remaining non-polar interferences.
- Elution: Elute the cytokinins from the column using a solution of 0.35 M ammonium hydroxide in 60-70% methanol.[6]
- Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried residue in a small volume (e.g., 50 μL) of 5% acetonitrile or another suitable solvent for LC-MS analysis.

UHPLC-HRMS Analysis

- · Liquid Chromatography (LC) Conditions:
 - UHPLC System: A high-pressure gradient UHPLC system, such as the Thermo Fisher Scientific Vanquish Horizon, is suitable.
 - \circ Column: A reversed-phase C18 column is commonly used for cytokinin separation (e.g., AQUITY UPLC BEH C18, 1.7 μ m, 2.1 × 100 mm).
 - Mobile Phase:
 - Solvent A: 0.1% formic acid in water.
 - Solvent B: 0.1% formic acid in methanol.
 - Gradient: A typical gradient starts with a low percentage of solvent B, which is gradually increased to elute the cytokinins. For example: 0-4 min, 1-45% B; 4-7 min, 45-70% B; 7-8 min, 70-99% B; followed by a re-equilibration step.
 - Flow Rate: A flow rate of 0.3 mL/min is appropriate for a 2.1 mm ID column.
 - Injection Volume: 1-5 μL.
- High-Resolution Mass Spectrometry (HRMS) Conditions:



- Mass Spectrometer: A high-resolution mass spectrometer, such as a Thermo Q Exactive
 HF hybrid quadrupole-Orbitrap, is recommended.
- Ionization Source: Heated Electrospray Ionization (HESI) in positive ion mode is typically used for cytokinin analysis.
- Acquisition Mode: Data can be acquired in full scan mode for qualitative analysis or in Parallel Reaction Monitoring (PRM) mode for targeted quantification.[1][7] PRM offers improved specificity and sensitivity compared to traditional methods.[1][7]
- Resolution: A resolving power of 70,000 or higher is desirable for accurate mass measurements.
- Data Analysis: Process the raw data using software such as Thermo Xcalibur to identify and quantify the cytokinins based on their accurate mass, retention time, and fragmentation patterns, normalizing to the internal standards.

Quantitative Data

The following table summarizes the precursor m/z values for several common cytokinins, which are essential for their identification in HRMS analysis. Limits of detection for modern methods are typically in the low femtomole range.[1][8]

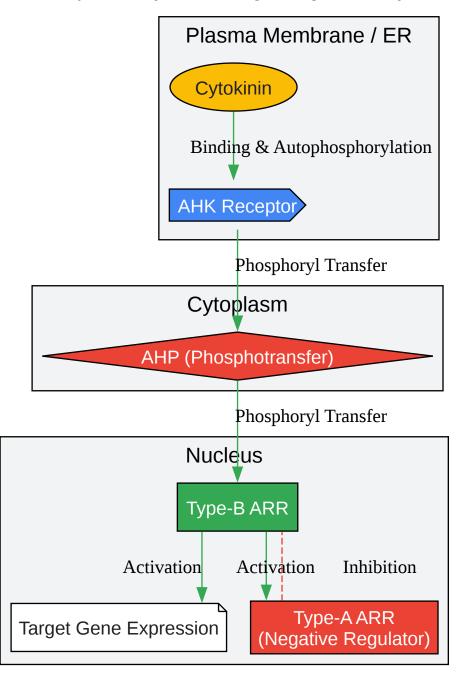
Cytokinin	Abbreviation	Precursor Ion [M+H]+ (m/z)
trans-Zeatin	tZ	220.1138
trans-Zeatin riboside	tZR	352.1561
cis-Zeatin	cZ	220.1138
cis-Zeatin riboside	cZR	352.1561
N6-(Δ2-Isopentenyl)adenine	iP	204.1190
N6-(Δ2-Isopentenyl)adenosine	iPR	336.1612
6-Benzylaminopurine	ВАР	226.1138



Cytokinin Signaling Pathway

Cytokinins regulate various aspects of plant growth and development through a complex signaling pathway. The simplified diagram below illustrates the core components of this pathway.

Simplified Cytokinin Signaling Pathway



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Caption: A diagram of the cytokinin signaling pathway from receptor binding to gene regulation.

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